4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate
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Overview
Description
4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by its complex structure, which includes a tert-butyl group, a methoxy group, and a sulfonate group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The tert-butyl group is introduced through Friedel-Crafts alkylation, while the methoxy group is added via methylation reactions. The sulfonate group is incorporated using sulfonation reactions, often involving reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-tert-butylphenyl 5-formyl-2,4-dimethylbenzene-1-sulfonate, while reduction of the sulfonate group can produce 4-tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonic acid.
Scientific Research Applications
4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but lacks the methoxy and sulfonate groups.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the additional substituents present in 4-Tert-butylphenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-tert-butylphenyl) 5-methoxy-2,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-13-11-14(2)18(12-17(13)22-6)24(20,21)23-16-9-7-15(8-10-16)19(3,4)5/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWYRKCMMSWUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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